![molecular formula C13H11NO3S B14371291 Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- CAS No. 91901-31-4](/img/structure/B14371291.png)
Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- is an organic compound characterized by a benzene ring substituted with a methoxy group at the first position and a thioether linkage to a nitrophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- typically involves the following steps:
Nitration of Phenol: The initial step involves the nitration of phenol to form 4-nitrophenol. This is achieved by treating phenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Thioether Formation: The 4-nitrophenol is then reacted with a suitable thiol compound, such as thiophenol, in the presence of a base like sodium hydroxide to form the thioether linkage.
Methoxylation: Finally, the methoxylation of the benzene ring is carried out by treating the compound with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thioether linkage can interact with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
- Benzene, 1-methoxy-4-nitro-
- Benzene, 1-methoxy-4-(2-nitrovinyl)-
- Benzene, 1-methoxy-4-(2-phenylethenyl)-
Comparison: Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- is unique due to the presence of both a methoxy group and a thioether linkage to a nitrophenyl group
Properties
CAS No. |
91901-31-4 |
|---|---|
Molecular Formula |
C13H11NO3S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
1-methoxy-2-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H11NO3S/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3 |
InChI Key |
BTVIHKVUMBUEOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



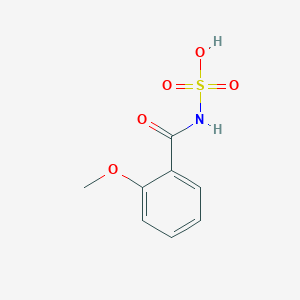
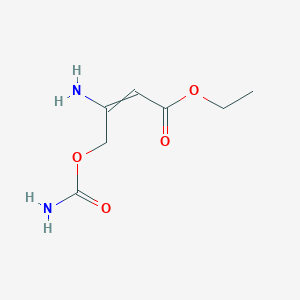
![1-(4-Methoxyphenyl)-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14371223.png)
![1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene](/img/structure/B14371224.png)
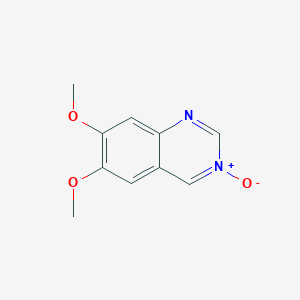
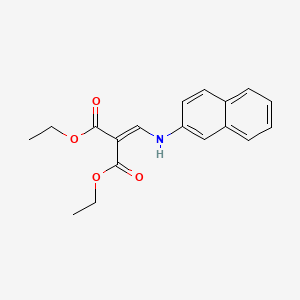
![3-Hydroxybicyclo[2.2.1]heptan-2-one](/img/structure/B14371244.png)
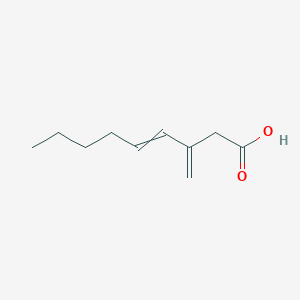
![1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine](/img/structure/B14371251.png)
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine](/img/structure/B14371272.png)

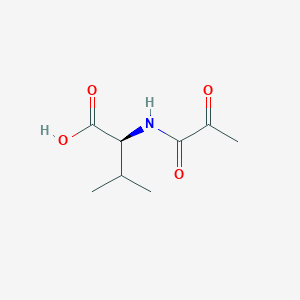
![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)
